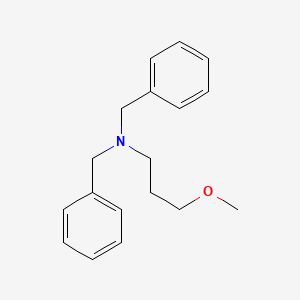

Dibenzyl(3-methoxypropyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dibenzyl(3-methoxypropyl)amine is a chemical compound with the molecular formula C18H23NO . It has a molecular weight of 269.38 .

Molecular Structure Analysis

The InChI code for this compound is1S/C18H23NO/c1-20-14-8-13-19 (15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 . This indicates the specific arrangement of atoms in the molecule.

Aplicaciones Científicas De Investigación

Polymerization and Block Copolymerization Catalysts

Dibenzyl(3-methoxypropyl)amine derivatives have been utilized in the polymerization and block copolymerization of alpha-olefins. A study conducted by Tshuva et al. (2001) presented an amine bis(phenolate) dibenzyl titanium complex, which, upon activation, leads to unique living properties in alpha-olefin polymerization. This catalyst enables exceptionally high molecular weight poly(1-hexene) to be obtained in a living fashion at room temperature, demonstrating its significant role in advancing polymer synthesis techniques (Tshuva, Goldberg, Kol, & Goldschmidt, 2001).

Antioxidant Properties in Polypropylene

Another notable application is in the modification of Kraft lignin for improved antioxidant properties in polypropylene. Research by Pouteau et al. (2005) highlighted the structural modification of Kraft lignin after acid treatment, leading to increased antioxidant properties in polypropylene. This study underscores the potential of this compound derivatives in enhancing the performance of polymeric materials (Pouteau, Cathala, Dole, Kurek, & Monties, 2005).

Surfactant Synthesis and Properties

This compound is also important in the synthesis of novel surfactants. Zhao et al. (2014) synthesized a series of methoxybenzyl-containing quaternary ammonium surfactants, showing higher surface activity and easier aggregation in aqueous solutions compared to traditional surfactants. These surfactants exhibited significant bactericidal activity, indicating their potential application in diverse industrial and medical fields (Zhao, Guo, Jia, & Liu, 2014).

Chemical Synthesis and Catalysis

In the realm of organic synthesis, this compound derivatives have been applied in various catalytic processes. Büttner et al. (2005) reported on a stable aminyl radical metal complex, highlighting the potential of these compounds in enzymatic oxidations and other catalytic applications. The transition metal coordination supports an aminyl radical, showcasing a new avenue for catalysis research (Büttner, Geier, Frison, Harmer, Calle, Schweiger, Schönberg, & Grützmacher, 2005).

Novel Material Synthesis

Lastly, the synthesis of nano-structured materials is another significant application. Veranitisagul et al. (2011) demonstrated the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition, with this compound derivatives playing a crucial role. This research opens new pathways for synthesizing nano-structured materials with potential uses in catalysis, electronics, and other high-technology fields (Veranitisagul, Kaewvilai, Sangngern, Wattanathana, Suramitr, Koonsaeng, & Laobuthee, 2011).

Propiedades

IUPAC Name |

N,N-dibenzyl-3-methoxypropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-20-14-8-13-19(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEKPLJPWJCMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966254.png)

![4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2966255.png)

![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2966256.png)

![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)

![2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2966269.png)

![N-(2,6-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2966272.png)

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966273.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2966276.png)